molecular formula C11H11NO3 B14025457 Methyl 7-methyl-1-oxoisoindoline-4-carboxylate

Methyl 7-methyl-1-oxoisoindoline-4-carboxylate

Cat. No.: B14025457
M. Wt: 205.21 g/mol
InChI Key: UMTWRJPTLKGVGG-UHFFFAOYSA-N
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Description

Methyl 7-methyl-1-oxoisoindoline-4-carboxylate is a heterocyclic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-1-oxoisoindoline-4-carboxylate typically involves the reaction of 2-formylbenzoic acid with amines and isocyanides through an Ugi reaction . This method is efficient and provides good yields of the desired product. The reaction conditions usually involve the use of solvents like chloroform and toluene at elevated temperatures (around 120°C) with microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the Ugi reaction is scalable and can be adapted for large-scale synthesis with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-1-oxoisoindoline-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 7-methyl-1-oxoisoindoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-methyl-1-oxoisoindoline-4-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-methyl-1-oxoisoindoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position enhances its stability and reactivity compared to other isoindoline derivatives.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 7-methyl-1-oxo-2,3-dihydroisoindole-4-carboxylate

InChI

InChI=1S/C11H11NO3/c1-6-3-4-7(11(14)15-2)8-5-12-10(13)9(6)8/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

UMTWRJPTLKGVGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)OC)CNC2=O

Origin of Product

United States

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